molecular formula C19H17O3P B12545743 Diphenyl (2-methylphenyl)phosphonate CAS No. 151871-42-0

Diphenyl (2-methylphenyl)phosphonate

Cat. No.: B12545743
CAS No.: 151871-42-0
M. Wt: 324.3 g/mol
InChI Key: PJOBHRVELMBIRD-UHFFFAOYSA-N
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Description

Diphenyl (2-methylphenyl)phosphonate (CAS: 5254-12-6), also known as phosphoric acid, 2-methylphenyl diphenyl ester, is an organophosphorus compound with the molecular formula C₁₉H₁₇O₄P and a molecular weight of 340.31 g/mol . Structurally, it consists of a central phosphorus atom bonded to three aryl groups: two phenyl rings and one 2-methylphenyl group. This compound is notable for its versatility in organic synthesis, catalysis, and materials science. Its phosphonate moiety (-PO(OPh)₂) confers stability and reactivity, making it useful in applications ranging from enzyme inhibition to fluorescent probe design .

Properties

CAS No.

151871-42-0

Molecular Formula

C19H17O3P

Molecular Weight

324.3 g/mol

IUPAC Name

1-diphenoxyphosphoryl-2-methylbenzene

InChI

InChI=1S/C19H17O3P/c1-16-10-8-9-15-19(16)23(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3

InChI Key

PJOBHRVELMBIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl (2-methylphenyl)phosphonate can be synthesized through several methods, including the reaction of diphenylphosphinic chloride with 2-methylphenol in the presence of a base. Another method involves the transesterification of diphenylphosphonate with 2-methylphenol under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale transesterification processes, utilizing catalysts to enhance reaction rates and yields. The use of microwave irradiation has also been explored to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Diphenyl (2-methylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diphenyl (2-methylphenyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which diphenyl (2-methylphenyl)phosphonate exerts its effects involves its ability to mimic phosphate groups, thereby interacting with enzymes and receptors in biological systems. This interaction can inhibit or modify the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

Structural Analogues

Diphenyl Phenylphosphonate (O=P(OPh)₂Ph)
  • Molecular Formula : C₁₈H₁₅O₃P
  • Key Features : Lacks the methyl substituent on the phenyl ring.
  • Applications : Used in coordination chemistry to form luminescent complexes with Mn(II) and Zn(II) .
  • Reactivity: Acts as an oxygen donor in metal complexes, contrasting with the steric hindrance introduced by the methyl group in diphenyl (2-methylphenyl)phosphonate.
Diphenyl N-(2-Methylphenyl)amino(2-Thienyl)methylphosphonate
  • Molecular Formula: C₂₄H₂₃NO₃PS
  • Key Features: Incorporates a thiophene and amino group.
  • Applications: Exhibits herbicidal activity, with GI% >50% at 1000 mg/kg against common weeds, outperforming other aminophosphonates .
  • Comparison : The 2-methylphenyl group enhances bioactivity compared to analogues with bulkier substituents (e.g., 4-methylphenyl).
α-Aminophosphonate Derivatives with Quinolone Moieties
  • General Structure : Substituents on the phenyl ring (R1 = ethyl/isopropyl; R2 = 2-methylphenyl/4-methylphenyl).
  • Applications : Cytotoxic agents against esophageal (Eca109) and hepatocellular (Huh7) cancer cells, with IC₅₀ = 2.26–7.46 µmol/L for R2 = 2-methylphenyl derivatives .
  • Comparison : The 2-methylphenyl group enhances cytotoxicity compared to 4-methylphenyl analogues, likely due to improved steric interactions with cellular targets.

Functional Analogues

Diphenyl Chlorophosphate
  • Molecular Formula : C₁₂H₁₀ClO₃P
  • Key Features : Reactive phosphorylating agent.
  • Applications: Used to synthesize N-phosphato derivatives (e.g., compound 101 in triazinoindole systems) .
  • Comparison : Less stable than this compound due to the absence of aryl substituents, limiting its use in prolonged reactions.
Diethyl (2-Thiophenoyl) Phosphonate
  • Molecular Formula : C₉H₁₃O₃PS
  • Key Features : Contains a thiophene ring.
  • Applications : Intermediate in oxidation reactions to α-ketophosphonates .
  • Comparison : The ethyl ester groups reduce steric hindrance, enhancing reactivity in nucleophilic substitutions compared to aryl-substituted phosphonates.

Bioactivity Comparison

Compound Application Key Data Reference
This compound Herbicidal agent GI% = 55–59% at 1000 mg/kg
α-Aminophosphonate (R2 = 2-methylphenyl) Anticancer agent IC₅₀ = 2.26–7.46 µmol/L
Diphenyl N-(2-methylphenyl)amino(2-thienyl)methylphosphonate Herbicidal agent EC₅₀ = 523–1060 mg/kg
Diphenyl phenylphosphonate Metal coordination Forms luminescent Mn(II)/Zn(II) complexes

Physicochemical Properties

Property This compound Diphenyl Phenylphosphonate Diethyl (2-Thiophenoyl) Phosphonate
Molecular Weight (g/mol) 340.31 310.28 232.23
CAS Number 5254-12-6 1717-54-8 Not reported
Solubility Low in polar solvents Moderate in DMF/THF High in dichloromethane
Thermal Stability High (decomposes >250°C) Moderate Low (decomposes <150°C)
Key Functional Group -PO(OPh)₂(2-methylphenyl) -PO(OPh)₂Ph -PO(OEt)₂(2-thiophenoyl)

Mechanistic Insights and Reactivity

  • Enzyme Inhibition: The stereochemistry of the phosphonate moiety critically impacts activity. For example, (R)-enantiomers of diphenyl (α-aminoalkyl)phosphonates selectively inhibit serine proteases like chymotrypsin, whereas (S)-enantiomers are inactive .
  • Electron-Withdrawing Effects : The diphenyl phosphonate group in fluorescent probes (e.g., BODIPY-T) enhances electron withdrawal, improving sensitivity to superoxide anions (O₂⁻) .
  • Tautomeric Equilibria : Molecular sieves shift the equilibrium of diphenyl phosphonate toward the reactive phosphite form, enabling phospha-Michael additions .

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